1-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a complex organic compound characterized by the presence of a benzodiazole core, an ethyl alcohol moiety, and a 3-methylphenyl substituent. Its molecular formula is , and it has garnered interest due to its potential biological activities and applications in various fields, particularly in pharmaceuticals and materials science. The compound's structure suggests possible interactions with biological targets, which may lead to therapeutic uses.
The synthesis of 1-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol typically involves several key steps:
These steps require precise control over reaction conditions to ensure high yields and purity .
The molecular structure of 1-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol can be represented as follows:
Key structural data include:
The compound can be visualized using molecular modeling software to understand its three-dimensional conformation and potential interactions with biological targets.
The compound can undergo various chemical reactions typical for benzodiazole derivatives, including:
These reactions are crucial for modifying the compound to enhance its biological activity or tailor it for specific applications .
Key physical properties include:
Relevant chemical properties include:
These properties are vital for understanding handling requirements and potential hazards associated with the compound .
Research into this compound could yield significant insights into its biological activities and broaden its application scope in various scientific fields .
The construction of the 1,3-benzodiazole (benzimidazole) core is universally achieved through acid-catalyzed condensation between ortho-phenylenediamine derivatives and carbonyl precursors. For the target compound 1-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol, the optimal pathway employs 2-hydroxyacetophenone or pyruvic acid as the C2-acylating agent. This reaction proceeds under reflux in polyphosphoric acid (PPA) or under milder conditions using HCl/acetic acid mixtures, yielding the critical 2-acetyl intermediate 1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol (CAS 19018-24-7) as confirmed by PubChem entries [8]. Key variables impacting efficiency include:
Table 1: Optimization of Benzimidazole Core Condensation
Carbonyl Source | Catalyst | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
2-Hydroxyacetophenone | PPA | 120 | 4 | 86 |
Pyruvic acid | HCl/AcOH | 100 | 8 | 78 |
Pyruvic acid | p-TsOH (MW) | 150 | 0.5 | 88 |
N-Alkylation at the benzimidazole nitrogen (position 1) with 3-methylbenzyl chloride is the most efficient route to install the meta-methylbenzyl group. This SN₂ reaction faces competitive quaternary salt formation if base or stoichiometry is poorly controlled. Critical findings include:
The ethanol side chain at the C2 position is introduced via two primary strategies: direct carbonyl reduction or late-stage functionalization of ester intermediates.
Purification of the target compound and intermediates requires tailored approaches due to polar (hydroxyl) and non-polar (aryl) functional groups.
Table 2: Purification Performance for 1-{1-[(3-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
Method | Conditions | Purity (%) | Recovery (%) | Scale Suitability |
---|---|---|---|---|
Silica Chromatography | 5–10% MeOH/DCM | 95–98 | 55–60 | Lab-scale |
Crystallization | Ethanol/H₂O (4:1) | >99 | 60–65 | Pilot-scale |
Salt Formation | HCl/IPA recrystallization | >99 | 75–80 | Industrial |
Prep-HPLC | C18, MeCN/H₂O + 0.1% TFA | >99.5 | 85–90 | Analytical |
Comprehensive Compound Listing
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1